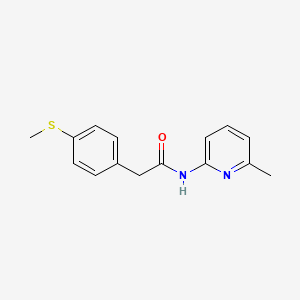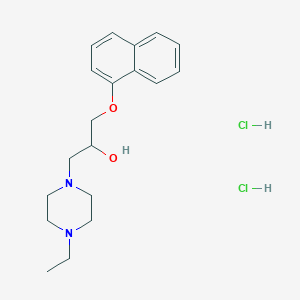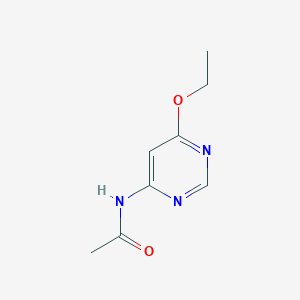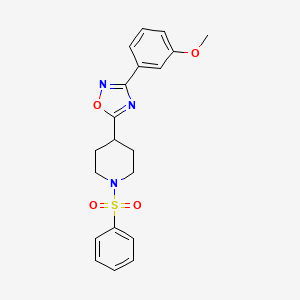
N-(6-methylpyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylpyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C15H16N2OS and its molecular weight is 272.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- N-(6-methylpyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide derivatives demonstrate significant antimicrobial activity. For example, certain aminothiazole, amino-oxazole, and quinazoline-2-yl derivatives synthesized from 2-bromo-N-(phenylsulfonyl)acetamide show good antimicrobial properties (Fahim & Ismael, 2019).
Anticancer Agents
- Derivatives of this compound have been synthesized and evaluated for anticancer activity. Certain synthesized compounds showed selective cytotoxicity against human lung adenocarcinoma cells, with notable apoptosis-inducing properties (Evren et al., 2019).
Bioactive Compounds Synthesis
- The chemical synthesis of these acetamide derivatives leads to bioactive compounds with various applications. For instance, the conversion of acetaminophen to bioactive compounds through fatty acid amide hydrolase-dependent pathways in the nervous system has been studied (Högestätt et al., 2005).
Analgesic Drug Development
- Analogues of paracetamol, such as adamantyl analogues synthesized for improved analgesic properties, are another application. These compounds demonstrate potent analgesic effects, possibly through selective TRPA1 channel antagonism (Fresno et al., 2014).
Green Chemistry in Drug Synthesis
- The synthesis of paracetamol analogues using environmentally friendly methods represents a significant application in green chemistry. These synthesized compounds exhibit potential as analgesic and antipyretic agents (Reddy et al., 2014).
Corrosion Inhibitors
- Long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives synthesized from N-(pyridin-2-yl) acetamide derivatives have shown promising results as corrosion inhibitors (Yıldırım & Cetin, 2008).
Antimalarial Activity
- Certain derivatives exhibit significant antimalarial activity. This includes the synthesis of compounds from substituted 1-phenyl-2-propanones, showing high activity against Plasmodium berghei in mice (Werbel et al., 1986).
Molecular Quadratic Hyperpolarizabilities
- Research has also explored the enhancement of molecular quadratic hyperpolarizabilities in Ruthenium(II) 4,4‘-Bipyridinium complexes involving N-Phenylation (Coe et al., 1998).
Oxidation Reactivity
- The oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides have been studied, providing insights into chemical oxidations and potential applications in synthetic chemistry (Pailloux et al., 2007).
Lanthanide Tags for Protein Labeling
- The synthesis of new ligands for lanthanide tags suitable for protein labeling and time-resolved luminescence imaging has been an area of interest, demonstrating the versatility of these compounds in bioanalytical applications (Weibel et al., 2004).
Environmental Impact Studies
- Studies on the environmental impact of these compounds, such as analyzing the metabolism of chloroacetamide herbicides in liver microsomes, have been conducted. These studies provide crucial information on the environmental and health implications of these compounds (Coleman et al., 2000).
Hydrolysis by Bacteria
- The hydrolysis of acetamiprid, a synthetic insecticide, by bacteria has been explored, demonstrating the environmental detoxification potential of these compounds (Tang et al., 2012).
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-4-3-5-14(16-11)17-15(18)10-12-6-8-13(19-2)9-7-12/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNJCOXNDAVTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2734635.png)
![8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2734638.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2734639.png)
![8-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734642.png)


![N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2734645.png)
![4-{[1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2734648.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxybenzamide](/img/structure/B2734649.png)



![1-((1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2734655.png)

